4-(3-Acetylamino-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
The synthesis of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions involving aromatic compounds.
Functional Group Addition: The acetylation and amination reactions are carried out to introduce the acetamido and piperazine groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Piperazine Derivatives: Compounds featuring the piperazine ring with various substituents.
Acetamido Compounds: Molecules containing the acetamido group attached to different cores.
The uniqueness of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity.
Properties
Molecular Formula |
C19H21N3O5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-(3-acetamido-1,4-dioxonaphthalen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-3-27-19(26)22-10-8-21(9-11-22)16-15(20-12(2)23)17(24)13-6-4-5-7-14(13)18(16)25/h4-7H,3,8-11H2,1-2H3,(H,20,23) |
InChI Key |
OCHZWZUJKHTCOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C |
Origin of Product |
United States |
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